molecular formula C15H10O3 B032147 Pachybasin CAS No. 2549-78-2

Pachybasin

Cat. No. B032147
CAS RN: 2549-78-2
M. Wt: 238.24 g/mol
InChI Key: AFHWNNJNTNLCQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pachybasin has been synthesized through various chemical procedures, highlighting its complex structure and the creativity in organic synthesis. For instance, a significant method involves the Diels–Alder reaction, offering a synthetic approach to aclacinomycin and pyrromycin antibiotics, which has led to the efficient total syntheses of chrysophanol, helminthosporin, and pachybasin (Jung & Lowe, 1978).

Molecular Structure Analysis

The molecular structure of pachybasin has been elucidated through various spectroscopic techniques, including MS, 1D and 2D NMR. This analysis has allowed for a detailed understanding of its chemical structure, which is crucial for studying its chemical reactivity and biological activity (Wulansari et al., 2014).

Scientific Research Applications

  • Protein Degradation : Pachybasin is effective in the degradation of proteins, showing significant binding constants for lysozyme and BSA (Peng et al., 2020).

  • Cancer Research : In the field of oncology, pachymic acid, a derivative of pachybasin, has shown promise in inhibiting growth and inducing apoptosis in chemotherapy-resistant pancreatic cancer cells (Cheng et al., 2015).

  • Bioinformatics : Pachyderm, a tool named after the compound, aids in efficient and sustainable data science workflows, particularly in bioinformatics (Novella et al., 2018).

  • Mycology : Pachybasin increases the number of mycoparasitic coils in Trichoderma, a genus of fungi, via cAMP signaling (Lin et al., 2012).

  • Natural Product Research : Pachybasin is an anthraquinone-derivative found in the fungus Trichoderma harzianum ETS 323, which produces both chrysophanol and pachybasin (Liu et al., 2007).

  • Agricultural Biocontrol : It has potential as an antifungal agent against rust and powdery mildew in crops like peas and oats (Barilli et al., 2022).

  • Antimicrobial Activities : Pachybasin shows antimicrobial activities against various bacteria and fungi, making it a significant compound in microbial research (Wulansari et al., 2014).

  • Immunology : Pachyman, another derivative, improves immune function in mice, influencing Treg counts and cytokine levels (Chu et al., 2012).

  • Toxicity Studies : Studies on pachybasin's toxicity in animals have shown no significant general toxicities in adult male mice, though developmental toxicity in zebrafish larvae should be considered (Lin et al., 2017).

  • Fungal Inhibition : Pachybasin, along with other compounds, inhibits the fungus Fomes annosus, indicating its potential in controlling fungal diseases (Donnelly & Sheridan, 1986).

properties

IUPAC Name

1-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNNJNTNLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180177
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-hydroxy-3-methyl-

CAS RN

2549-78-2
Record name Pachybasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACHYBASIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
395
Citations
YR Lin, CT Lo, SY Liu, KC Peng - Journal of agricultural and food …, 2012 - ACS Publications
… , pachybasin and emodin, secreted from Trichoderma is of interest. In the present study, the effects of exogenous pachybasin … The results showed that pachybasin and emodin facilitated …
Number of citations: 40 pubs.acs.org
GA Kraus, H Cho, S Crowley, B Roth… - The Journal of …, 1983 - ACS Publications
The anions of 3-cyano-or 3-(phenylthio) phthalide react with Michael acceptors to afford functionalized naphthydroquinones in good yield. The cyano and phenylthio groups function …
Number of citations: 95 pubs.acs.org
U Hildebrandt, A Marsell… - Journal of agricultural and …, 2018 - ACS Publications
Several anthraquinone derivatives are active components of fungicidal formulations particularly effective against powdery mildew fungi. The antimildew effect of compounds such as …
Number of citations: 19 pubs.acs.org
D Wulansari, Y Jamal, A Agusta - HAYATI Journal of Biosciences, 2014 - Elsevier
… produce pachybasin when placed in a liquid medium. The chemical structure of pachybasin … On a micro-dilution test, pachybasin showed antimicrobial activities against E. coli, B. subtilis…
Number of citations: 16 www.sciencedirect.com
N Benfaremo, MP Cava - The Journal of Organic Chemistry, 1985 - ACS Publications
… , as well as new syntheses of-hydroxy-pachybasin, aloe-emodin (4)… We felt that pachybasin (2) could be prepared most efficiently … -tion pachybasin (2) was isolated cleanly by direct crys- …
Number of citations: 25 pubs.acs.org
YR Lin, KC Peng, MH Chan, HL Peng… - Journal of agricultural …, 2017 - ACS Publications
… With either 5 or 20 mg kg –1 pachybasin ip injection, mice … Evidence for the developmental toxicity of pachybasin (10–… general toxicities presented in the pachybasin-treated adult male …
Number of citations: 9 pubs.acs.org
KC Peng, KC Chang, SC Ke, JR Chen… - Journal of Photochemistry …, 2020 - Elsevier
This study investigates the photocleavage activity of two anthraquinone derivatives isolated from T. harzianum ETS 323, chrysophanol and pachybasin, upon proteins. Pachybasin and …
Number of citations: 0 www.sciencedirect.com
ME Jung, JA Lowe - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
The Diels–Alder reaction of a 6-alkoxy-2-pyrone (6) with quinones (3a–c) has been investigated as a synthetic approach to the aclacinomycin and pyrromycin antibiotics (2a and b) and …
Number of citations: 19 pubs.rsc.org
SY Liu, CT Lo, C Chen, MY Liu, JH Chen… - Journal of biochemical …, 2007 - Elsevier
… Although both chrysophanol and pachybasin are known compounds, this is the first time … In scientific point views, (1) our preliminary results suggested that chrysophanol and pachybasin …
Number of citations: 38 www.sciencedirect.com
RF Curtis, CH Hassall, DR Parry - Journal of the Chemical Society D …, 1971 - pubs.rsc.org
… Samples of [W]-pachybasin obtained in each of these three experiments were oxidized to phthalic acid by potassium permanganate in alkaline solution and, separately, converted …
Number of citations: 1 pubs.rsc.org

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